molecular formula C5H11BrClNO B14321454 2-bromo-N-propan-2-ylacetamide;hydrochloride CAS No. 104240-92-8

2-bromo-N-propan-2-ylacetamide;hydrochloride

Cat. No.: B14321454
CAS No.: 104240-92-8
M. Wt: 216.50 g/mol
InChI Key: NUTBVORVGVPEEG-UHFFFAOYSA-N
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Description

2-bromo-N-propan-2-ylacetamide;hydrochloride is a chemical compound with the molecular formula C5H10BrNO·HCl. It is a brominated acetamide derivative, often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-propan-2-ylacetamide;hydrochloride typically involves the bromination of N-propan-2-ylacetamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction can be represented as follows:

N-propan-2-ylacetamide+Br22-bromo-N-propan-2-ylacetamide\text{N-propan-2-ylacetamide} + \text{Br}_2 \rightarrow \text{2-bromo-N-propan-2-ylacetamide} N-propan-2-ylacetamide+Br2​→2-bromo-N-propan-2-ylacetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-propan-2-ylacetamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form N-propan-2-ylacetamide.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed

    Substitution: N-propan-2-ylacetamide derivatives.

    Reduction: N-propan-2-ylacetamide.

    Oxidation: Oxo derivatives of N-propan-2-ylacetamide.

Scientific Research Applications

2-bromo-N-propan-2-ylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-propan-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromopropane: A brominated hydrocarbon used in organic synthesis.

    N-propan-2-ylacetamide: The non-brominated precursor of 2-bromo-N-propan-2-ylacetamide;hydrochloride.

    2-bromo-N-methylaniline hydrochloride: Another brominated amide derivative with different functional groups.

Uniqueness

This compound is unique due to its specific bromination pattern and the presence of both amide and hydrochloride functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

104240-92-8

Molecular Formula

C5H11BrClNO

Molecular Weight

216.50 g/mol

IUPAC Name

2-bromo-N-propan-2-ylacetamide;hydrochloride

InChI

InChI=1S/C5H10BrNO.ClH/c1-4(2)7-5(8)3-6;/h4H,3H2,1-2H3,(H,7,8);1H

InChI Key

NUTBVORVGVPEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CBr.Cl

Origin of Product

United States

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